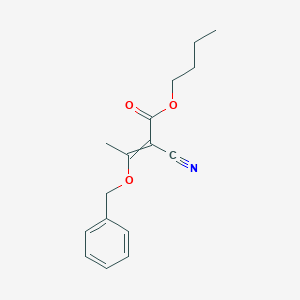
Butyl 3-(benzyloxy)-2-cyanobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-(benzyloxy)-2-cyanobut-2-enoate is an organic compound that features a butyl ester group, a benzyloxy group, and a cyano group attached to a but-2-enoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-(benzyloxy)-2-cyanobut-2-enoate typically involves the esterification of 3-(benzyloxy)-2-cyanobut-2-enoic acid with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 3-(benzyloxy)-2-cyanobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Butyl 3-(benzyloxy)-2-cyanobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester and cyano groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Butyl 3-(benzyloxy)-2-cyanobut-2-enoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The cyano group can undergo nucleophilic addition reactions, forming various derivatives. The benzyloxy group can participate in electrophilic aromatic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl 3-(benzyloxy)-2-cyanopropanoate: Similar structure but with a propanoate backbone.
Ethyl 3-(benzyloxy)-2-cyanobut-2-enoate: Similar structure but with an ethyl ester group instead of a butyl group.
Butyl 3-(methoxy)-2-cyanobut-2-enoate: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
Butyl 3-(benzyloxy)-2-cyanobut-2-enoate is unique due to the presence of both a benzyloxy group and a cyano group on the but-2-enoate backbone
Propriétés
Numéro CAS |
78857-84-8 |
|---|---|
Formule moléculaire |
C16H19NO3 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
butyl 2-cyano-3-phenylmethoxybut-2-enoate |
InChI |
InChI=1S/C16H19NO3/c1-3-4-10-19-16(18)15(11-17)13(2)20-12-14-8-6-5-7-9-14/h5-9H,3-4,10,12H2,1-2H3 |
Clé InChI |
NBGCOVKFHIYSTI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(=C(C)OCC1=CC=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















